Edrophonium bromide

Description

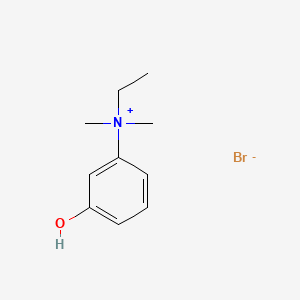

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl-(3-hydroxyphenyl)-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.BrH/c1-4-11(2,3)9-6-5-7-10(12)8-9;/h5-8H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEPIUXAUPYIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)C1=CC(=CC=C1)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302-83-0 | |

| Record name | Benzenaminium, N-ethyl-3-hydroxy-N,N-dimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edrophonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EDROPHONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX008093VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Edrophonium Bromide on Motor End-Plates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edrophonium bromide is a short-acting, reversible acetylcholinesterase (AChE) inhibitor that has historically been a cornerstone in the diagnosis of myasthenia gravis and for the reversal of neuromuscular blockade.[1][2] Its mechanism of action at the motor end-plate is centered on its interaction with acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[3] By inhibiting AChE, edrophonium increases the concentration and prolongs the residence time of ACh in the synaptic cleft, thereby enhancing neuromuscular transmission.[3] This guide provides a comprehensive technical overview of the molecular interactions, binding kinetics, and the downstream signaling effects of edrophonium at the neuromuscular junction. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows to support further research and drug development in this area.

Core Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

The primary mechanism of action of this compound is the reversible inhibition of acetylcholinesterase (AChE) at the motor end-plate.[4] AChE is a critical enzyme that rapidly hydrolyzes acetylcholine into choline and acetate, terminating the neurotransmission signal.[5] Edrophonium, as a quaternary ammonium compound, binds non-covalently to the anionic and esteratic sites of the AChE enzyme.[6] This binding is transient, accounting for the drug's rapid onset and short duration of action.[1]

The inhibition of AChE by edrophonium leads to an accumulation of acetylcholine in the synaptic cleft.[3] This elevated concentration of ACh results in the repetitive binding of the neurotransmitter to postsynaptic nicotinic acetylcholine receptors (nAChRs) on the muscle fiber membrane, leading to an enhanced and prolonged end-plate potential (EPP).[7][8] If the EPP reaches the threshold, it triggers a muscle action potential and subsequent muscle contraction.[9]

Interestingly, the nature of edrophonium's inhibition of AChE can be concentration-dependent. At lower concentrations, it is considered a competitive inhibitor, while at higher concentrations, it exhibits a mixed inhibition profile.[10]

Quantitative Analysis of Edrophonium-AChE Interaction

The potency of edrophonium as an AChE inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values can vary depending on the source of the enzyme and the experimental conditions.

| Parameter | Value (µM) | Enzyme Source | Reference |

| Ki | 0.2 | Human Red Blood Cells | [11] |

| Ki | 0.2 | Purified Calf Forebrain | [11] |

| Ki | 0.4 | Octopus Brain | [11] |

| IC50 | 0.2 | Human Red Blood Cells | [11] |

| IC50 | 0.05 | Purified Calf Forebrain | [11] |

| IC50 | 0.5 | Octopus Brain | [11] |

| IC50 | 0.08 ± 0.006 | Loxostege sticticalis | [12] |

Beyond Acetylcholinesterase Inhibition: Pre- and Post-Synaptic Effects

While the primary action of edrophonium is the inhibition of AChE, research has revealed additional effects on both the pre-synaptic and post-synaptic components of the neuromuscular junction.

Pre-Synaptic Effects

Edrophonium has been shown to have pre-synaptic effects that can modulate acetylcholine release. In some experimental models, particularly in curarized muscle preparations, edrophonium can increase the quantal release of acetylcholine.[13] Furthermore, it can induce repetitive antidromic discharges in the motor nerve, which can contribute to the facilitation of neuromuscular transmission.[13]

Post-Synaptic Effects on Nicotinic Acetylcholine Receptors (nAChRs)

Edrophonium can also directly interact with post-synaptic nicotinic acetylcholine receptors. Studies have shown that edrophonium can cause a concentration-dependent inhibition of nAChR currents.[14] This inhibition is voltage-dependent, suggesting a degree of channel block.[14] The IC50 for this inhibition varies with the membrane potential.

| Membrane Potential | IC50 (µM) | Reference |

| -60 mV | 82.1 ± 5.0 | [14] |

| -90 mV | 50.8 ± 2.7 | [14] |

| -120 mV | 41.1 ± 1.3 | [14] |

Additionally, edrophonium can enhance the desensitization of nAChRs, which may contribute to its clinical effects.[14]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex interactions of edrophonium at the motor end-plate, the following diagrams have been generated using the DOT language.

Experimental Protocols

Determination of AChE Inhibition by Edrophonium using Ellman's Assay

This protocol is adapted from the widely used Ellman's method for measuring acetylcholinesterase activity and its inhibition.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)

-

This compound

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Sodium phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

-

Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.

-

Prepare a stock solution of ATCI (e.g., 15 mM) in deionized water. Prepare this fresh daily.

-

Prepare a stock solution of DTNB (e.g., 10 mM) in the phosphate buffer. Protect from light.

-

Prepare a stock solution of this compound in deionized water and perform serial dilutions to obtain a range of concentrations to be tested.

-

-

Assay Protocol (96-well plate format):

-

To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

-

Add 20 µL of the this compound solution at various concentrations (or vehicle for control wells).

-

Add 10 µL of the DTNB solution to each well.

-

To initiate the reaction, add 20 µL of the ATCI substrate solution to all wells.

-

Immediately place the microplate in a reader and measure the change in absorbance at 412 nm every 15-30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

The percent inhibition for each edrophonium concentration is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percent inhibition against the logarithm of the edrophonium concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound's mechanism of action at the motor end-plate is a multifaceted process primarily driven by its reversible inhibition of acetylcholinesterase. This leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing neuromuscular transmission. However, its interactions are not limited to AChE, with demonstrable effects on both pre-synaptic acetylcholine release and post-synaptic nicotinic acetylcholine receptors. A thorough understanding of these intricate interactions, supported by quantitative kinetic data and robust experimental protocols, is essential for the continued exploration of cholinergic modulation in both research and therapeutic contexts. The data and methodologies presented in this guide offer a comprehensive resource for professionals in the field of drug development and neuroscience.

References

- 1. Edrophonium (Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myasthenia gravis - Wikipedia [en.wikipedia.org]

- 3. Evaluation of the Edrophonium Challenge Test for Cervical Dystonia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jayandjames.com [jayandjames.com]

- 5. benchchem.com [benchchem.com]

- 6. ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Neuromuscular actions of edrophonium in the lateral segmental tail muscle of the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The interaction between edrophonium (tensilon) and acetylcholine at the motor end-plate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Neuromuscular Junction in Health and Disease: Molecular Mechanisms Governing Synaptic Formation and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ukessays.com [ukessays.com]

- 11. apexbt.com [apexbt.com]

- 12. researchgate.net [researchgate.net]

- 13. The mechanism of the facilitatory action of edrophonium in cat skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of anticholinesterases and their effects on acetylcholine-activated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Edrophonium Bromide's Binding Affinity for Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of edrophonium bromide for its target enzyme, acetylcholinesterase (AChE). Edrophonium is a short-acting, reversible cholinesterase inhibitor that has been historically used in the diagnosis of myasthenia gravis.[1] Its mechanism of action lies in its ability to prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration at the neuromuscular junction.[1][2] This document details the quantitative aspects of this interaction, the experimental protocols for its determination, and the underlying molecular and cellular pathways.

Quantitative Analysis of Binding Affinity

The binding affinity of edrophonium for acetylcholinesterase can be quantified by various parameters, primarily the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the concentration of the inhibitor required to occupy half of the enzyme's active sites at equilibrium, providing a direct measure of binding affinity. The IC₅₀ value is the concentration of an inhibitor that is required for 50% inhibition of enzyme activity in vitro.

Below is a summary of experimentally determined binding affinity values for edrophonium against acetylcholinesterase from various sources.

| Species/Source of AChE | Inhibition Constant (Kᵢ) (µM) | IC₅₀ (µM) |

| Human Red Blood Cells | 0.2[3] | 0.2[3] |

| Purified Calf Forebrain | 0.2[3] | 0.05[3] |

| Octopus Brain | 0.4[3] | 0.5[3] |

| Loxostege sticticalis | - | 0.08 ± 0.006[4] |

Molecular Interaction and Binding Site

X-ray crystallography studies have revealed the precise binding site of edrophonium within the acetylcholinesterase enzyme. Edrophonium binds within the active site gorge of AChE, a deep and narrow cavity lined with aromatic amino acid residues.[5]

Key interactions include:

-

Cation-π Interaction: The quaternary ammonium group of edrophonium interacts with the indole ring of Tryptophan 84 (W84) at the base of the gorge.[5]

-

Hydrogen Bonding: The hydroxyl group of edrophonium can form hydrogen bonds with surrounding residues.

-

Conformational Change: The binding of edrophonium induces a conformational change in the active site, particularly in Serine 200 (S200), a key residue in the catalytic triad.[6]

This binding is considered competitive, as edrophonium directly occupies the active site, also known as the acylation site (A-site), thereby preventing the substrate, acetylcholine, from binding and being hydrolyzed.[7] This contrasts with inhibitors that bind to the peripheral anionic site (P-site) at the entrance of the gorge.[8][9][10]

Experimental Protocols

The determination of the binding affinity of edrophonium for acetylcholinesterase is most commonly performed using the Ellman assay.[11][12] This spectrophotometric method provides a robust and reliable means to measure AChE activity and its inhibition.

Principle of the Ellman Assay

The assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product. The reaction proceeds in two steps:

-

Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATC) to produce thiocholine and acetate.

-

Colorimetric Reaction: The free sulfhydryl group of thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm.

The rate of TNB formation is directly proportional to the AChE activity. In the presence of an inhibitor like edrophonium, this rate is reduced.

Detailed Protocol for Kᵢ Determination

Materials:

-

Purified acetylcholinesterase (from a suitable source, e.g., human recombinant, bovine erythrocytes)

-

This compound solutions of varying concentrations

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents: Prepare stock solutions of AChE, edrophonium, ATCI, and DTNB in the phosphate buffer.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Blank: Buffer only.

-

Control (No Inhibitor): AChE, DTNB, and buffer.

-

Inhibitor Wells: AChE, DTNB, and varying concentrations of edrophonium.

-

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the substrate (ATCI) to all wells simultaneously to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots for each edrophonium concentration.

-

Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration (Lineweaver-Burk plot) or use non-linear regression analysis to fit the data to the Michaelis-Menten equation for competitive inhibition.

-

The Kᵢ can be determined from these plots. For competitive inhibition, the apparent Kₘ increases with inhibitor concentration. The Kᵢ can be calculated from the relationship: Kₘ(app) = Kₘ(1 + [I]/Kᵢ), where [I] is the inhibitor concentration.

-

Signaling Pathways and Logical Relationships

The primary effect of edrophonium is the inhibition of acetylcholinesterase, which sets off a cascade of events in cholinergic signaling.

Mechanism of Acetylcholinesterase Inhibition by Edrophonium

The following diagram illustrates the competitive inhibition of AChE by edrophonium.

Caption: Competitive inhibition of AChE by edrophonium, preventing acetylcholine hydrolysis.

Experimental Workflow for Determining Binding Affinity

This diagram outlines the key steps in the experimental determination of edrophonium's binding affinity for AChE.

Caption: Experimental workflow for Kᵢ determination of edrophonium using the Ellman assay.

Cholinergic Signaling Pathway and the Effect of Edrophonium

The inhibition of AChE by edrophonium has significant downstream effects on cholinergic signaling. The accumulation of acetylcholine in the synaptic cleft leads to hyperstimulation of both nicotinic and muscarinic acetylcholine receptors.[1][13]

Caption: Edrophonium inhibits AChE, increasing ACh in the synapse and receptor stimulation.

References

- 1. Edrophonium | C10H16NO+ | CID 3202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Edrophonium - Wikipedia [en.wikipedia.org]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Three-dimensional structure of acetylcholinesterase and of its complexes with anticholinesterase drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. mdpi.com [mdpi.com]

- 8. Probing the Peripheral Site of Human Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peripheral binding site is involved in the neurotrophic activity of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Edrophonium Bromide in Isolated Nerve-Muscle Preparations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Edrophonium bromide is a short-acting, reversible acetylcholinesterase (AChE) inhibitor that plays a significant role in the diagnosis of myasthenia gravis and the reversal of neuromuscular blockade.[1][2][3] Its primary mechanism of action is the inhibition of AChE at the neuromuscular junction, leading to an accumulation of acetylcholine (ACh) in the synaptic cleft.[2][4] This guide provides a comprehensive overview of the pharmacodynamics of this compound in isolated nerve-muscle preparations, a critical ex vivo model for studying neuromuscular transmission. It includes detailed experimental protocols, quantitative data on its efficacy, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action

Edrophonium's effects are primarily mediated through its interaction with acetylcholinesterase. By reversibly binding to the enzyme, it prevents the hydrolysis of acetylcholine, thereby increasing the concentration and prolonging the residence time of the neurotransmitter in the synaptic cleft.[1][2] This enhanced availability of acetylcholine leads to increased activation of nicotinic acetylcholine receptors (nAChRs) on the postsynaptic muscle membrane, resulting in improved neuromuscular transmission and reversal of muscle weakness in certain pathological conditions.[3]

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the key events at the neuromuscular junction and the site of action for this compound.

Presynaptic Effects

While the primary action of edrophonium is postsynaptic through the inhibition of AChE, some studies suggest it may also have presynaptic effects. Evidence indicates that edrophonium can increase the fractional release of acetylcholine from the motor nerve terminal, although the precise mechanism for this is not fully elucidated.[5] This presynaptic action may contribute to its overall facilitatory effect on neuromuscular transmission.

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacodynamics of this compound.

Table 1: Acetylcholinesterase Inhibition

| Species/Tissue | IC50 (µM) | Ki (µM) | Notes |

| Loxostege sticticalis (moth) | 0.08 ± 0.006 | - | Purified AChE.[6] |

| Human Red Blood Cells | 0.2 | 0.2 | Competitive inhibition.[7] |

| Calf Forebrain | 0.05 | 0.2 | Competitive inhibition.[7] |

| Octopus Brain | 0.5 | 0.4 | Competitive inhibition.[7] |

| Xenopus laevis oocytes (nAChR) | 82.1 ± 5.0 (-60 mV) | - | Voltage-dependent inhibition of nAChR current.[8] |

| 50.8 ± 2.7 (-90 mV) | |||

| 41.1 ± 1.3 (-120 mV) |

Table 2: Reversal of Neuromuscular Blockade (ED50 Values)

| Neuromuscular Blocking Agent | ED50 (mg/kg) | Species | Experimental Conditions |

| Vecuronium | - | Human | Reversal time to a train-of-four ratio of 0.7 was significantly shorter with neostigmine than edrophonium (0.75 mg/kg).[9] |

| Atracurium | - | Human | A bolus dose of 0.75 mg/kg restored twitch response to 100% in 4.7 ± 2.2 min.[10] |

| Pancuronium | - | Human | Adequate reversal was achieved in patients with spontaneous recovery of train-of-four fade ratios to at least 0.10.[11] |

| Mivacurium | 0.125 | Human | Hastened reversal of deep block by approximately four minutes.[12] |

Experimental Protocols

The following are detailed methodologies for key experiments used to study the pharmacodynamics of this compound in isolated nerve-muscle preparations.

Rat Phrenic Nerve-Hemi-Diaphragm Preparation

This preparation is a classic model for studying neuromuscular transmission in a mammalian system.[13]

3.1.1. Dissection and Mounting:

-

Humanely euthanize a rat according to approved institutional protocols.

-

Perform a thoracotomy to expose the diaphragm and phrenic nerves.

-

Carefully dissect one hemi-diaphragm with the phrenic nerve attached, ensuring the nerve remains intact.

-

Mount the preparation in an organ bath containing Krebs-Ringer solution (composition: 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11 mM Glucose), maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

-

Attach the central tendon to a fixed point and the costal margin to an isometric force transducer.

-

Place the phrenic nerve on a pair of platinum stimulating electrodes.

3.1.2. Experimental Procedure:

-

Allow the preparation to equilibrate for at least 30 minutes.

-

Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms duration) at a low frequency (e.g., 0.1 Hz) to elicit single twitch contractions.

-

Record baseline twitch tension for a stable period.

-

Introduce this compound into the organ bath at desired concentrations.

-

Record the changes in twitch tension to determine the concentration-response relationship.

-

To study the reversal of neuromuscular blockade, first introduce a neuromuscular blocking agent (e.g., vecuronium) to induce a stable block (e.g., 90% reduction in twitch height), then add edrophonium to assess the recovery of twitch tension.

Frog Sartorius Nerve-Muscle Preparation

This preparation is a robust model for electrophysiological studies of the neuromuscular junction.

3.2.1. Dissection and Mounting:

-

Humanely euthanize a frog (e.g., Rana pipiens) according to approved institutional protocols.

-

Dissect the sartorius muscle along with its innervating sciatic nerve.

-

Pin the muscle in a recording chamber containing frog Ringer's solution (composition: 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 2.15 mM Na₂HPO₄, 0.85 mM NaH₂PO₄).

-

Place the sciatic nerve in a suction electrode for stimulation.

3.2.2. Electrophysiological Recording:

-

Impale a muscle fiber near the end-plate region with a glass microelectrode filled with 3 M KCl to record intracellular potentials.

-

Stimulate the nerve to elicit end-plate potentials (EPPs).

-

Record spontaneous miniature end-plate potentials (MEPPs).

-

After obtaining stable baseline recordings, perfuse the chamber with Ringer's solution containing this compound at various concentrations.

-

Record the effects of edrophonium on the amplitude and decay time of EPPs and the frequency and amplitude of MEPPs.

Conclusion

Isolated nerve-muscle preparations are indispensable tools for elucidating the pharmacodynamics of neuromuscular agents like this compound. This guide provides a foundational understanding of its mechanism of action, quantitative efficacy, and the experimental protocols required for its study. The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in their ongoing efforts to understand and modulate neuromuscular function.

References

- 1. What is Edrophonium Chloride used for? [synapse.patsnap.com]

- 2. What is the mechanism of Edrophonium Chloride? [synapse.patsnap.com]

- 3. Edrophonium - Wikipedia [en.wikipedia.org]

- 4. edrophonium chloride [glowm.com]

- 5. The mechanism of the facilitatory action of edrophonium in cat skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. Clinical concentrations of edrophonium enhance desensitization of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. OBSERVATIONS ON THE ISOLATED PHRENIC NERVE DIAPHRAGM PREPARATION OF THE RAT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 11. Observations on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A histological and electrophysiological study of the effects of colchicine on the frog sartorius nerve-muscle preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reconstruction of the action potential of frog sartorius muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Edrophonium Bromide's Intricate Dance at the Presynaptic Terminal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edrophonium bromide, a quaternary ammonium compound, is clinically recognized for its transient inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine (ACh). This guide delves into the complex and sometimes paradoxical effects of this compound on presynaptic acetylcholine release. Beyond its canonical role in augmenting synaptic ACh levels through AChE inhibition, evidence suggests a more intricate presynaptic pharmacology. This includes direct modulation of presynaptic receptors and potentially other elements of the neurotransmitter release machinery. This document provides a comprehensive overview of the current understanding, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to serve as a resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The principal and most well-understood mechanism of this compound is its reversible inhibition of AChE. By binding to the anionic site of the enzyme, edrophonium prevents the breakdown of ACh in the synaptic cleft. This leads to an increased concentration and prolonged residence time of ACh, thereby enhancing cholinergic transmission at both neuromuscular junctions and autonomic ganglia.

Beyond AChE Inhibition: Direct Presynaptic Effects

Emerging research indicates that the effects of this compound extend beyond simple AChE inhibition, involving direct interactions with presynaptic components. These actions can be both inhibitory and facilitatory, depending on the concentration and the specific synapse being studied.

Inhibition of Evoked Acetylcholine Release

Studies on the rat superior cervical ganglion have revealed a potential direct presynaptic inhibitory action of edrophonium. At concentrations ranging from 10 to 500 µM, while basal and high-potassium-evoked ACh release were unaffected, the evoked increase in ACh release, when calculated as a multiple of the basal release, was significantly reduced by approximately 30%[1]. This inhibitory effect appears to be independent of its anticholinesterase activity and is not mediated by M1 or M2 muscarinic receptors[1].

Facilitation of Transmitter Release

Conversely, in curarized cat skeletal muscle, edrophonium has been shown to increase the quantal content of transmitter release. This suggests a facilitatory effect on the presynaptic terminal, potentially by increasing the size of the readily releasable pool of synaptic vesicles or enhancing the probability of vesicle fusion. One proposed mechanism for its anti-curare effect, independent of AChE inhibition, is that edrophonium may act as a partial agonist at presynaptic nicotinic autoreceptors, leading to an increase in transmitter mobilization and release.

Antagonism of Presynaptic Muscarinic Autoreceptors

Edrophonium has been identified as a competitive antagonist at muscarinic M2 and M3 receptors[2]. Presynaptic M2 receptors function as autoreceptors, providing negative feedback to inhibit further ACh release. By blocking these receptors, edrophonium can disinhibit the presynaptic terminal, potentially leading to an increase in ACh release upon stimulation.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from various studies on the effects of this compound.

Table 1: Effect of Edrophonium on Evoked Acetylcholine Release

| Preparation | Edrophonium Concentration | Effect on Evoked ACh Release | Reference |

| Rat Superior Cervical Ganglion | 10-500 µM | ~30% reduction in the evoked increase (relative to basal) | [1] |

Table 2: Interaction of Edrophonium with Muscarinic Receptors

| Receptor Subtype | Interaction | Apparent Dissociation Constant (Ki) | Reference |

| M2 | Competitive Antagonist | 21 µM | [2] |

| M3 | Competitive Antagonist | 34 µM | [2] |

Table 3: Postsynaptic Effects on Nicotinic Acetylcholine Receptors (nAChR)

| Parameter | Edrophonium Concentration | Effect | Reference |

| nAChR Current Inhibition | 60 µM (peak serum from 1 mg/kg dose) | 47% inhibition | |

| IC50 at -60 mV | 82.1 ± 5.0 µM | Inhibition of nAChR current | |

| IC50 at -90 mV | 50.8 ± 2.7 µM | Inhibition of nAChR current | |

| IC50 at -120 mV | 41.1 ± 1.3 µM | Inhibition of nAChR current |

Experimental Protocols

This section outlines the methodologies used in key experiments to elucidate the effects of this compound on presynaptic acetylcholine release.

Measurement of Acetylcholine Release from Superior Cervical Ganglion

This protocol describes an in vitro method to quantify ACh release from a sympathetic ganglion.

Objective: To measure the effect of edrophonium on basal and evoked [³H]ACh release.

Materials:

-

Isolated superior cervical ganglia from rats

-

Krebs-Ringer solution

-

[³H]Choline

-

High potassium (e.g., 35 mM KCl) Krebs-Ringer solution

-

This compound solutions of varying concentrations

-

Scintillation counter and vials

Procedure:

-

Preparation: Isolate the superior cervical ganglia from anesthetized rats.

-

Loading: Incubate the ganglia in Krebs-Ringer solution containing [³H]choline to allow for the uptake and synthesis of [³H]ACh.

-

Superfusion: Place the loaded ganglia in a superfusion chamber and perfuse with oxygenated Krebs-Ringer solution at a constant flow rate.

-

Sample Collection: Collect fractions of the superfusate at regular intervals to measure basal [³H]ACh release.

-

Stimulation: Induce evoked release by switching to a high-potassium Krebs-Ringer solution for a defined period.

-

Drug Application: Introduce this compound into the superfusion medium at the desired concentrations and repeat the basal and evoked release protocols.

-

Quantification: Determine the radioactivity in each collected fraction using a scintillation counter to quantify the amount of [³H]ACh released.

-

Data Analysis: Calculate the basal release, the total evoked release, and the evoked release as a multiple of the basal release for each condition (control and with edrophonium).

Radioligand Binding Assay for Muscarinic Receptors

This protocol details the steps to determine the binding affinity of edrophonium to muscarinic receptor subtypes.

Objective: To determine the dissociation constant (Ki) of edrophonium for M2 and M3 muscarinic receptors.

Materials:

-

Membrane preparations from tissues expressing M2 (e.g., guinea pig atria) and M3 (e.g., guinea pig submandibular gland) receptors.

-

Radioligand, such as [³H]N-methylscopolamine ([³H]NMS).

-

This compound solutions of varying concentrations.

-

Incubation buffer.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a series of tubes, incubate the membrane preparations with a fixed concentration of the radioligand ([³H]NMS) and varying concentrations of unlabeled this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the edrophonium concentration. Determine the IC50 value (the concentration of edrophonium that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Voltage Clamp of nAChRs in Xenopus Oocytes

This protocol describes the method for studying the effect of edrophonium on nicotinic acetylcholine receptors expressed in a heterologous system.

Objective: To measure the effect of edrophonium on nAChR currents.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the nAChR.

-

Two-electrode voltage-clamp setup.

-

Recording solution (e.g., Barth's solution).

-

ACh or other nicotinic agonist solution.

-

This compound solutions.

Procedure:

-

Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with the cRNA for the nAChR subunits and incubate for several days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage recording and one for current injection).

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Agonist Application: Perfuse the oocyte with the nicotinic agonist to elicit an inward current mediated by the nAChRs.

-

Edrophonium Application: Co-apply edrophonium with the agonist at various concentrations to determine its effect on the agonist-induced current.

-

Data Acquisition and Analysis: Record the current responses and plot a concentration-response curve for the inhibitory effect of edrophonium to determine the IC50 value. Investigate the voltage dependency by repeating the measurements at different holding potentials.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key concepts discussed in this guide.

Conclusion

The effects of this compound on presynaptic acetylcholine release are more complex than its well-established role as an acetylcholinesterase inhibitor. Evidence points to a nuanced interplay of direct presynaptic inhibition at high concentrations, potential facilitation of transmitter release, and antagonism of inhibitory muscarinic autoreceptors. A thorough understanding of these multifaceted actions is crucial for the rational design of novel cholinergic agents and for interpreting the clinical and experimental effects of edrophonium. Further research is warranted to fully elucidate the molecular targets and signaling pathways underlying the direct presynaptic effects of this compound.

References

Investigating Cholinergic Neurotransmission with Edrophonium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edrophonium bromide, a short-acting and reversible acetylcholinesterase (AChE) inhibitor, serves as a critical tool in the investigation of cholinergic neurotransmission.[1][2] By preventing the breakdown of the neurotransmitter acetylcholine (ACh), this compound transiently increases ACh concentration at the synaptic cleft, thereby amplifying its effects at both nicotinic and muscarinic receptors.[3][4] This guide provides a comprehensive overview of the use of this compound in cholinergic research, detailing its mechanism of action, experimental protocols, and key quantitative data to support drug development and neuroscience research.

Mechanism of Action

This compound functions as a competitive inhibitor of the acetylcholinesterase enzyme.[1] It binds reversibly to the anionic site of AChE, preventing the hydrolysis of acetylcholine.[2] This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling at neuromuscular junctions and other cholinergic synapses.[3][4] Notably, edrophonium has a rapid onset and a short duration of action, typically manifesting effects within 30 to 60 seconds and lasting for about 10 minutes.[3]

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the key quantitative parameters of this compound, providing a comparative basis for its use in experimental design.

| Parameter | Species/Tissue | Value | Reference |

| IC50 | Human Erythrocyte AChE | 0.2 µM | [5] |

| Purified Calf Forebrain AChE | 0.05 µM | [5] | |

| Purified Octopus Brain AChE | 0.5 µM | [5] | |

| Loxostege sticticalis AChE | 0.08 ± 0.006 µM | [4] | |

| Mouse Muscle nAChR | 82.1 µM | [5] | |

| Ki | Human Erythrocyte AChE | 0.2 µM | [5] |

| Purified Calf Forebrain AChE | 0.2 µM | [5] | |

| Purified Octopus Brain AChE | 0.4 µM | [5] | |

| ED50 | Antagonism of Pancuronium (Humans) | 0.17 mg/kg | [6] |

| Antagonism of d-tubocurarine (Humans) | 0.27 mg/kg | [6] | |

| Antagonism of Atracurium (Humans) | 157 ± 1.07 µg/kg | [7] | |

| Antagonism of Cisatracurium (Humans) | 47.4 ± 1.07 µg/kg | [7] | |

| Antagonism of Rocuronium (Humans) | 0.161 mg/kg | [8] |

| Parameter | Species | Value | Route of Administration | Reference |

| Elimination Half-life | Humans | 33 - 110 min | IV | [9] |

| Elderly Humans | 84.2 ± 17 min | IV | [10] | |

| Plasma Clearance | Elderly Humans | 5.9 ± 2 mL/kg/min | IV | [10] |

| Younger Controls | 12.1 ± 4 mL/kg/min | IV | [10] | |

| Volume of Distribution | Humans | 0.9 ± 0.13 L/kg | IV | [2] |

| Onset of Action | Humans | 30-60 seconds | IV | [2] |

| Duration of Action | Humans | 5-10 minutes | IV | [2] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay measures AChE activity by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)

-

This compound solutions of varying concentrations (for inhibition studies)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

-

Sample Preparation: Prepare tissue or cell lysates in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0). Centrifuge to remove debris and collect the supernatant containing the enzyme.[11]

-

Reaction Mixture Preparation: In each well of the 96-well plate, add:

-

140 µL Phosphate Buffer

-

10 µL of sample (or AChE standard)

-

10 µL of DTNB solution

-

10 µL of this compound solution (or buffer for control)

-

-

Pre-incubation: Mix gently and incubate the plate for 10 minutes at 25°C.[12]

-

Reaction Initiation: Add 10 µL of ATCI solution to each well to start the reaction.[12]

-

Measurement: Immediately measure the change in absorbance at 412 nm kinetically over 5-10 minutes.[11][12]

-

Calculation: Calculate the rate of reaction (ΔA/min). AChE activity is proportional to this rate. For inhibition studies, calculate the percentage of inhibition for each edrophonium concentration and determine the IC50 value.

In Vivo Microdialysis for Acetylcholine Measurement

This technique allows for the in vivo sampling of extracellular acetylcholine from specific brain regions of awake animals.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

-

HPLC system with electrochemical detection for acetylcholine analysis

Procedure:

-

Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the target brain region (e.g., hippocampus, striatum).[13]

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[13] An AChE inhibitor like neostigmine (e.g., 0.1 µM) is often included in the perfusate to obtain detectable basal levels of acetylcholine.[14]

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular acetylcholine levels.[15]

-

Edrophonium Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue collecting dialysate samples to measure the edrophonium-induced changes in acetylcholine levels.

-

Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC with electrochemical detection.[16]

Electrophysiological Recording at the Neuromuscular Junction

This method is used to study the effects of edrophonium on synaptic transmission at the neuromuscular junction (NMJ).

Materials:

-

Isolated nerve-muscle preparation (e.g., phrenic nerve-diaphragm from a rodent)

-

Recording chamber with physiological saline solution

-

Microelectrodes for intracellular or extracellular recording

-

Stimulating electrodes

-

Amplifier and data acquisition system

-

This compound solution

Procedure:

-

Preparation: Dissect the nerve-muscle preparation and mount it in the recording chamber perfused with oxygenated physiological saline.[17]

-

Baseline Recording: Place a recording microelectrode at the end-plate region of a muscle fiber to record miniature end-plate potentials (mEPPs) and evoked end-plate potentials (EPPs) in response to nerve stimulation.[18]

-

Edrophonium Application: Add this compound to the perfusion solution at desired concentrations.

-

Data Acquisition: Record the changes in the amplitude and frequency of mEPPs and the amplitude and duration of EPPs.[19]

-

Analysis: Analyze the recorded data to determine the effects of edrophonium on quantal content, neurotransmitter release, and the postsynaptic response.

The Tensilon Test (Diagnostic Protocol for Myasthenia Gravis)

This clinical test is used to diagnose myasthenia gravis by observing the improvement in muscle strength after edrophonium administration. Note: This test should only be performed by a trained clinician in a monitored setting.[20]

Materials:

-

Edrophonium chloride (10 mg/mL)

-

Atropine sulfate (for managing potential cholinergic side effects)

-

Syringes and intravenous administration equipment

-

Resuscitation equipment

Procedure:

-

Preparation: A syringe with 10 mg of edrophonium chloride and a separate syringe with atropine are prepared.[20] The patient is positioned comfortably, and baseline muscle strength is assessed in key muscle groups (e.g., extraocular muscles, limb strength).[21]

-

Test Dose: An initial intravenous dose of 2 mg of edrophonium is administered.[20]

-

Observation: The patient is observed for 30-45 seconds for any improvement in muscle strength and for any adverse cholinergic effects (e.g., bradycardia, fasciculations).[22]

-

Main Dose: If no adverse reaction occurs and there is no improvement in strength, the remaining 8 mg of edrophonium is injected.[20]

-

Assessment: Muscle strength is reassessed. A significant, albeit transient (lasting about 5 minutes), improvement in muscle strength is considered a positive test for myasthenia gravis.[7][22]

Visualizations

Cholinergic Signaling Pathway

Caption: Overview of the cholinergic signaling pathway at a synapse.

Mechanism of Action of this compound

Caption: this compound's inhibitory action on acetylcholinesterase.

Experimental Workflow: In Vivo Microdialysis

Caption: A typical workflow for an in vivo microdialysis experiment with edrophonium.

Conclusion

This compound remains an invaluable pharmacological tool for the functional investigation of the cholinergic system. Its rapid and reversible inhibition of acetylcholinesterase allows for precise temporal control in a variety of experimental paradigms, from in vitro enzyme kinetics to in vivo neurotransmitter monitoring and clinical diagnostics. The detailed protocols and quantitative data presented in this guide are intended to facilitate rigorous and reproducible research for scientists and drug development professionals exploring the complexities of cholinergic neurotransmission.

References

- 1. Edrophonium - Wikipedia [en.wikipedia.org]

- 2. mims.com [mims.com]

- 3. Edrophonium | C10H16NO+ | CID 3202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]

- 6. Dose-response curves for edrophonium, neostigmine, and pyridostigmine after pancuronium and d-tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-response relationships for edrophonium and neostigmine antagonism of atracurium and cisatracurium-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dose-response relationships for edrophonium and neostigmine antagonism of rocuronium bromide (ORG 9426)-induced neuromuscular blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma concentration of edrophonium in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamics of edrophonium in elderly surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. benchchem.com [benchchem.com]

- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of cholinergic drugs on extracellular levels of acetylcholine and choline in rat cortex, hippocampus and striatum studied by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Electrophysiological Recordings of Evoked End-Plate Potential on Murine Neuro-muscular Synapse Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. research.unipd.it [research.unipd.it]

- 19. Neuromuscular actions of edrophonium in the lateral segmental tail muscle of the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. unifr.ch [unifr.ch]

- 22. researchgate.net [researchgate.net]

The Reversibility of Acetylcholinesterase Inhibition by Edrophonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Edrophonium bromide is a classic example of a rapidly acting, reversible acetylcholinesterase (AChE) inhibitor.[1][2][3] Its clinical and research significance lies in its transient and competitive inhibition of AChE, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[4][5] This guide provides a comprehensive overview of the molecular mechanisms underpinning the reversibility of edrophonium's action, detailed experimental protocols for its characterization, and a summary of its kinetic parameters. The non-covalent nature of its interaction with the enzyme is central to its reversible and short-lived effects.[6]

Mechanism of Action: A Reversible Interaction

Edrophonium's inhibitory effect stems from its ability to compete with acetylcholine for binding to the active site of acetylcholinesterase.[6] Unlike organophosphates which form a stable covalent bond with the enzyme, edrophonium's interaction is transient and non-covalent, which is the basis of its reversibility.[1][7]

The binding of edrophonium to acetylcholinesterase is primarily mediated by electrostatic and hydrophobic interactions.[8] X-ray crystallography studies have revealed that edrophonium binds to the anionic subsite of the AChE active site gorge.[8][9] Specifically, the quaternary ammonium group of edrophonium interacts with the aromatic residues, such as tryptophan (W84), within this subsite.[8] Some evidence also points to binding at a serine-103 allosteric site.[3] This non-covalent binding physically obstructs the entry of acetylcholine into the active site, thereby preventing its hydrolysis. Due to the reversible nature of these bonds, edrophonium rapidly dissociates from the enzyme, allowing for the restoration of normal enzyme function.[7]

The overall process can be depicted as a dynamic equilibrium where the enzyme, inhibitor, and enzyme-inhibitor complex are in a constant state of association and dissociation.

Signaling Pathway of Acetylcholinesterase Inhibition and Reversal

References

- 1. researchgate.net [researchgate.net]

- 2. Edrophonium (Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Edrophonium - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Edrophonium-chloride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Medical Pharmacology: Cholinergic Pharmacology [pharmacology2000.com]

- 8. Three-dimensional structure of acetylcholinesterase and of its complexes with anticholinesterase drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Probing the Peripheral Site of Human Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interactions of Edrophonium Bromide with the Acetylcholinesterase Active Site

Audience: Researchers, scientists, and drug development professionals.

Introduction

Edrophonium bromide is a short-acting, reversible acetylcholinesterase (AChE) inhibitor.[1] Its primary clinical application has historically been in the diagnosis of myasthenia gravis, a neuromuscular disorder characterized by muscle weakness.[1] By inhibiting AChE, edrophonium increases the concentration of acetylcholine (ACh) at the neuromuscular junction, transiently improving muscle strength in affected individuals.[2] Understanding the precise molecular interactions between edrophonium and the AChE active site is crucial for the rational design of novel therapeutics targeting cholinergic transmission. This technical guide provides a comprehensive overview of these interactions, supported by quantitative data, detailed experimental protocols, and visual diagrams.

The Acetylcholinesterase Active Site

The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å long, lined with a high proportion (~40%) of aromatic amino acid residues.[3] This unique architecture guides the substrate, acetylcholine, to the catalytic machinery. The active site can be conceptually divided into several key subsites:

-

The Catalytic Anionic Site (CAS): Located at the base of the gorge, this site is responsible for the hydrolysis of acetylcholine. It contains the catalytic triad of amino acids: Serine (Ser200), Histidine (His440), and Glutamate (Glu327) in Torpedo californica AChE.[4] A key residue in the CAS is Tryptophan (Trp84), which interacts with the quaternary ammonium group of acetylcholine via cation-π interactions.[4]

-

The Peripheral Anionic Site (PAS): Situated near the entrance of the gorge, the PAS is involved in the initial binding and allosteric modulation of ligands.[5] It plays a role in guiding substrates into the active site gorge.[6]

-

The Acyl Pocket: This subsite accommodates the acetyl group of acetylcholine during catalysis and contributes to substrate specificity.[3]

-

The Oxyanion Hole: Comprising backbone amide nitrogen atoms, this feature stabilizes the tetrahedral intermediate formed during the hydrolysis of acetylcholine.[3]

Molecular Interactions of Edrophonium with the AChE Active Site

Edrophonium acts as a competitive inhibitor of AChE, binding reversibly to the active site and preventing the breakdown of acetylcholine.[7] X-ray crystallographic studies of the edrophonium-AChE complex (PDB ID: 1AX9, 2ACK) have provided detailed insights into its binding mode.[8][9]

The primary interactions involve:

-

Cation-π Interaction: The quaternary ammonium group of edrophonium engages in a cation-π interaction with the indole ring of Trp84 in the catalytic anionic site.[4] This is a crucial interaction for anchoring the inhibitor at the base of the active site gorge.

-

Hydrogen Bonding: The hydroxyl group on the phenyl ring of edrophonium forms a hydrogen bond with the hydroxyl group of the catalytic Ser200 .[8] This interaction directly interferes with the catalytic activity of the enzyme.

-

Aromatic Stacking: The phenyl ring of edrophonium is positioned to interact with the aromatic side chains of other residues lining the gorge, such as Tyrosine (Tyr) 337 and Phenylalanine (Phe) 338 , further stabilizing its binding.[10][11]

Some studies have also suggested that edrophonium may interact with an allosteric site, potentially involving Serine-103 , which could contribute to its inhibitory mechanism.[12] The binding of edrophonium induces a conformational change in the active site, particularly in the orientation of Ser200, which is evident from crystallographic data.[8]

Quantitative Data Presentation

The inhibitory potency of edrophonium against AChE has been quantified using various enzyme kinetic assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are common metrics used to express this potency. The table below summarizes some of the reported values for edrophonium against AChE from different sources.

| Enzyme Source | Assay Parameter | Value (µM) | Reference |

| Human Red Blood Cells | Ki | 0.2 | [13] |

| Human Red Blood Cells | IC50 | 0.2 | [13] |

| Purified Calf Forebrain | Ki | 0.2 | [13] |

| Purified Calf Forebrain | IC50 | 0.05 | [13] |

| Octopus Brain | Ki | 0.4 | [13] |

| Octopus Brain | IC50 | 0.5 | [13] |

| Loxostege sticticalis | IC50 | 0.08 ± 0.006 | [14] |

Note: IC50 and Ki values can vary depending on the specific experimental conditions, including substrate concentration, pH, and temperature.

Experimental Protocols

Enzyme Kinetics Assay for AChE Inhibition (Ellman's Method)

This spectrophotometric assay is a widely used method for measuring AChE activity and inhibition.[15] It relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[16]

Materials and Reagents:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound stock solution

-

96-well microplate

-

Microplate reader

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer at pH 8.0.[15]

-

Prepare a 10 mM DTNB solution in the phosphate buffer.[15]

-

Prepare a 14 mM ATCI solution in deionized water. This should be prepared fresh daily.[15]

-

Prepare a stock solution of AChE and dilute it to the desired working concentration (e.g., 0.36 U/mL) in phosphate buffer just before use. Keep the enzyme solution on ice.[3]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer) and perform serial dilutions to obtain a range of inhibitor concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL of solvent (without inhibitor or enzyme).

-

Negative Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of solvent (without inhibitor).[15]

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each edrophonium dilution.[15]

-

-

Pre-incubation:

-

Add the buffer, AChE solution, DTNB, and edrophonium/solvent to the respective wells.

-

Mix gently and incubate the plate for 15 minutes at 25°C.[3]

-

-

Reaction Initiation:

-

To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction.[15]

-

For the blank, add 10 µL of deionized water.

-

-

Kinetic Measurement:

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 10-15 minutes.[15]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each edrophonium concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the edrophonium concentration to determine the IC50 value.

-

The inhibitor constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.[17]

-

X-ray Crystallography of Edrophonium-AChE Complex

This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise atomic interactions.

General Workflow:

-

Protein Expression and Purification:

-

Express and purify a high-purity, concentrated solution of AChE.

-

-

Crystallization:

-

Co-crystallization: Incubate the purified AChE with a molar excess of this compound before setting up crystallization trials.[13] This method is often preferred when the ligand is soluble and does not interfere with crystal formation.

-

Soaking: Grow apo-AChE crystals first, and then soak them in a solution containing this compound.[13] This is a simpler method if suitable apo-crystals are readily available.

-

-

X-ray Diffraction Data Collection:

-

Mount a single, well-diffracting crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect a complete set of diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using methods like molecular replacement, using a known AChE structure as a model.

-

Build an initial model of the AChE-edrophonium complex into the resulting electron density map.

-

Refine the atomic coordinates of the model against the experimental data to improve the fit and obtain a final, high-resolution structure.

-

Molecular Docking of Edrophonium into the AChE Active Site

Molecular docking is a computational method used to predict the preferred binding orientation and affinity of a ligand to a protein target.

General Workflow using AutoDock Vina:

-

Preparation of the Receptor (AChE):

-

Obtain the 3D structure of AChE from the Protein Data Bank (PDB), for example, PDB ID: 1AX9.

-

Prepare the protein by removing water molecules and any existing ligands.

-

Add polar hydrogen atoms and assign partial charges to the protein atoms.

-

Save the prepared receptor in the PDBQT file format.

-

-

Preparation of the Ligand (Edrophonium):

-

Obtain the 3D structure of this compound, for instance, from a chemical database like PubChem.

-

Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

-

Save the prepared ligand in the PDBQT file format.

-

-

Defining the Search Space (Grid Box):

-

Define a three-dimensional grid box that encompasses the entire active site gorge of AChE. This box defines the region where the docking algorithm will search for favorable binding poses.

-

-

Running the Docking Simulation:

-

Use a docking program like AutoDock Vina to perform the docking calculation. The software will systematically explore different conformations and orientations of edrophonium within the defined grid box.

-

-

Analysis of Results:

-

Analyze the output, which typically includes a ranked list of predicted binding poses based on their binding energies (scores).

-

The pose with the lowest binding energy is generally considered the most likely binding mode.

-

Visualize the top-ranked poses in a molecular graphics program to examine the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between edrophonium and the AChE active site residues.

-

Mandatory Visualizations

Caption: Mechanism of Acetylcholinesterase Inhibition by Edrophonium.

Caption: Experimental Workflow for AChE Inhibition Assay (Ellman's Method).

Caption: General Workflow for Molecular Docking.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 4. youtube.com [youtube.com]

- 5. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 6. Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. binding energy - How I can analyze and present docking results? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 11. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. medium.com [medium.com]

Edrophonium Bromide's Impact on Quantal Content at the Neuromuscular Junction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edrophonium bromide, a short-acting, reversible acetylcholinesterase (AChE) inhibitor, has long been utilized in the diagnosis of myasthenia gravis. Its primary mechanism of action is the inhibition of AChE at the neuromuscular junction (NMJ), leading to an increased concentration and prolonged presence of acetylcholine (ACh) in the synaptic cleft.[1][2] This guide delves into the nuanced effects of this compound on quantal content, a measure of the number of neurotransmitter packets (quanta) released from the presynaptic terminal. Contradictory findings from various studies suggest a complex interplay of presynaptic and postsynaptic effects that are dependent on the experimental model and conditions. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways to elucidate the multifaceted impact of this compound at the neuromuscular junction.

Introduction

The neuromuscular junction is a specialized synapse where a motor neuron communicates with a muscle fiber, initiating muscle contraction. This process is mediated by the release of acetylcholine from the presynaptic nerve terminal. ACh is released in discrete packets, or quanta, corresponding to the contents of single synaptic vesicles. The number of quanta released per nerve impulse is termed the quantal content. This compound's role as an AChE inhibitor directly influences the concentration of ACh in the synaptic cleft, thereby modulating neuromuscular transmission.[1] Understanding its precise effects on quantal content is crucial for both basic research and clinical applications.

Presynaptic and Postsynaptic Mechanisms of Action

The impact of this compound on quantal content is not straightforward and appears to involve both presynaptic and postsynaptic mechanisms.

Presynaptic Effects

The presynaptic effects of edrophonium are debated, with studies reporting both excitatory and inhibitory actions on neurotransmitter release.

-

Excitatory Effects: Some studies suggest that edrophonium can increase the frequency of miniature end-plate potentials (MEPPs), which are spontaneous, single-quantal release events. This indicates a presynaptic facilitatory effect on ACh release. One study on the rat phrenic nerve-hemidiaphragm preparation found that edrophonium at a concentration of 10-5M caused a two- to four-fold increase in MEPP frequency.[3] This suggests that edrophonium may act on presynaptic autoreceptors to enhance the probability of quantal release.

-

Inhibitory Effects: Conversely, other research points towards an inhibitory role of edrophonium on presynaptic function. A study utilizing the frog neuromuscular junction demonstrated that edrophonium at a concentration of 7 x 10-7 M led to a roughly 50% reduction in MEPP frequency.[4] This suggests that edrophonium might activate presynaptic inhibitory receptors, leading to a decrease in spontaneous quantal release. Another study on the rat superior cervical ganglion showed that while edrophonium did not affect basal or high-potassium-evoked ACh release, it did cause an approximately 30% reduction in the evoked increase in ACh release when calculated as a multiple of the basal release, hinting at a subtle presynaptic inhibitory action.[5]

Postsynaptic Effects

The primary and undisputed effect of edrophonium is at the postsynaptic membrane. By inhibiting AChE, edrophonium increases the concentration and prolongs the action of ACh in the synaptic cleft.[1] This leads to:

-

Increased Amplitude of Postsynaptic Potentials: Studies have consistently shown that edrophonium increases the amplitude of both MEPPs and end-plate potentials (EPPs), the postsynaptic response to a nerve impulse. A study on the lateral segmental tail muscle of the rat in vivo reported an increase in the amplitude of MEPPs and EPPs without an accompanying change in MEPP frequency or quantal release.[6] This points to a purely postsynaptic enhancement of the signal.

The following diagram illustrates the primary mechanism of action of this compound at the neuromuscular junction.

Quantitative Data on Edrophonium's Effects

The following tables summarize the quantitative findings from key studies on the impact of this compound on parameters related to quantal content.

Table 1: Effect of Edrophonium on Miniature End-Plate Potential (MEPP) Frequency

| Experimental Model | Edrophonium Concentration | Observed Effect on MEPP Frequency | Reference |

| Frog Neuromuscular Junction | 7 x 10-7 M | ~50% decrease | [4] |

| Rat Phrenic Nerve-Hemidiaphragm | 10-5 M | 2-4 fold increase | [3] |

| Rat Lateral Segmental Tail Muscle (in vivo) | Not specified | No effect | [6] |

Table 2: Effect of Edrophonium on Postsynaptic Potential Amplitude

| Experimental Model | Parameter | Observed Effect | Reference |

| Rat Lateral Segmental Tail Muscle (in vivo) | MEPP Amplitude | Increase | [6] |

| Rat Lateral Segmental Tail Muscle (in vivo) | EPP Amplitude | Increase | [6] |

Experimental Protocols

This section outlines a generalized experimental protocol for assessing the impact of this compound on quantal content at the neuromuscular junction, based on methodologies reported in the cited literature.

Preparation of Neuromuscular Junction Tissue

-

Animal Models: Commonly used models include the frog sartorius or cutaneous pectoris nerve-muscle preparation and the rat or mouse phrenic nerve-hemidiaphragm preparation.

-

Dissection: The muscle with its innervating nerve is carefully dissected and mounted in a recording chamber.

-

Physiological Solution: The preparation is continuously superfused with a physiological saline solution (e.g., Ringer's solution for frog, Krebs-Henseleit solution for mammals) bubbled with an appropriate gas mixture (e.g., 95% O2 / 5% CO2) and maintained at a constant temperature.

Electrophysiological Recording

-

Intracellular Recording: Glass microelectrodes filled with a high-concentration salt solution (e.g., 3 M KCl) are used to impale muscle fibers near the end-plate region to record MEPPs and EPPs.

-

Nerve Stimulation: The motor nerve is stimulated with a suction electrode or a pair of fine silver-wire electrodes to evoke EPPs.

-

Data Acquisition: The recorded signals are amplified, filtered, and digitized for offline analysis.

The following diagram outlines a typical experimental workflow for these recordings.

Quantal Content Analysis

-

Mean Quantal Content (m): The mean quantal content is calculated by dividing the mean amplitude of the EPP by the mean amplitude of the MEPP (m = mean EPP amplitude / mean MEPP amplitude).

-

Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) are used to compare the quantal content, MEPP frequency, and MEPP/EPP amplitudes before and after the application of this compound.

Signaling Pathways and Logical Relationships

The dual effects of edrophonium on presynaptic and postsynaptic elements of the neuromuscular junction can be visualized through the following signaling pathway diagram.

Conclusion

The impact of this compound on quantal content at the neuromuscular junction is multifaceted, with evidence supporting both presynaptic and postsynaptic mechanisms of action. While its primary role as an acetylcholinesterase inhibitor unequivocally leads to an increase in the amplitude of postsynaptic potentials, its effects on presynaptic acetylcholine release are more complex and appear to be model-dependent. The conflicting reports on MEPP frequency highlight the need for further research to delineate the specific conditions under which edrophonium exerts excitatory or inhibitory presynaptic effects. For researchers and drug development professionals, a thorough understanding of these dual actions is essential for accurately interpreting experimental data and for the development of novel therapeutics targeting the neuromuscular junction.

References

- 1. What is the mechanism of Edrophonium Chloride? [synapse.patsnap.com]

- 2. Edrophonium (Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [The effect of neostigmine and edrophonium on the MEPP frequency] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of cholinergic agents on the release of transmitter at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synaptic inhibitory effects of edrophonium on sympathetic ganglionic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuromuscular actions of edrophonium in the lateral segmental tail muscle of the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Edrophonium as a Cholinergic Agonist: A Technical Guide for Basic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edrophonium is a synthetic, rapid-onset, and short-acting quaternary ammonium compound primarily classified as a reversible acetylcholinesterase (AChE) inhibitor.[1][2][3] By preventing the breakdown of the neurotransmitter acetylcholine (ACh), edrophonium effectively increases ACh concentration at cholinergic synapses, leading to enhanced stimulation of both nicotinic and muscarinic receptors.[1][4][5] This action underpins its utility as a cholinergic agonist in basic research, where it serves as a valuable tool for investigating cholinergic transmission, neuromuscular function, and the pathophysiology of related disorders.[6] While historically used in the "Tensilon test" for diagnosing myasthenia gravis, its applications in a research setting are more extensive, providing a model for transient cholinergic enhancement.[1][2][3]

Mechanism of Action

The primary mechanism of edrophonium is the competitive and reversible inhibition of the acetylcholinesterase (AChE) enzyme.[2][7][8] AChE is responsible for the rapid hydrolysis of ACh in the synaptic cleft, which terminates the signal between a neuron and its target cell.[1][9]